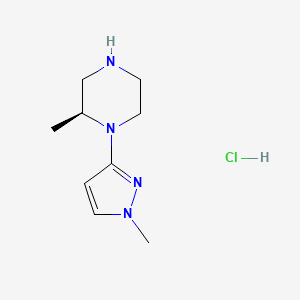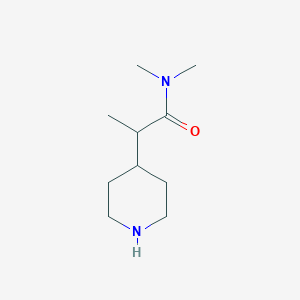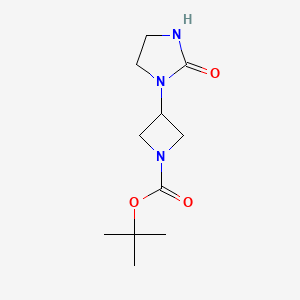
4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles It is characterized by the presence of an iodine atom and a trifluoropropyl group attached to the pyrazole ring
Métodos De Preparación
The synthesis of 4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3,3-trifluoropropylamine and 4-iodopyrazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3).
Reaction Steps: The trifluoropropylamine is reacted with 4-iodopyrazole in the presence of a catalyst, typically palladium on carbon (Pd/C), to form the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as sodium azide (NaN3) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole can be compared with other similar compounds, such as:
4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole: Similar structure but with a bromine atom instead of iodine.
4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of iodine.
4-fluoro-1-(3,3,3-trifluoropropyl)-1H-pyrazole: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in its specific chemical properties, such as its reactivity and the effects of the iodine atom on its overall behavior in chemical reactions and biological systems .
Propiedades
Fórmula molecular |
C6H6F3IN2 |
|---|---|
Peso molecular |
290.02 g/mol |
Nombre IUPAC |
4-iodo-1-(3,3,3-trifluoropropyl)pyrazole |
InChI |
InChI=1S/C6H6F3IN2/c7-6(8,9)1-2-12-4-5(10)3-11-12/h3-4H,1-2H2 |
Clave InChI |
WSUWJFDFUAXGDV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NN1CCC(F)(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 6-bromo-7-fluoro-1-[(4-methoxyphenyl)methyl]-4-oxo-quinoline-3-carboxylate](/img/structure/B12076247.png)




![5,7-Dihydroxy-2-phenyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12076288.png)
![Tetrasodium;[[[[5-(5-amino-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-prop-2-enoxymethoxy]-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12076293.png)



![(2Z)-1-ethyl-2-[(2E,4E,6E)-7-(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e][1,3]benzothiazole;iodide](/img/structure/B12076314.png)
